molecular formula C8H10BrN5O2 B7782679 3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol

3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol

Cat. No.: B7782679
M. Wt: 288.10 g/mol
InChI Key: QZIKZBIVOAVHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol” is a chemical entity with a unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound has garnered interest due to its potential therapeutic effects and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rates and yields.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

    Safety Measures: Industrial production also involves strict safety protocols to handle hazardous chemicals and prevent accidents.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol is unique due to its specific structure and the particular biochemical pathways it influences. Its distinct properties make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-(6-amino-8-bromopurin-3-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,15-16H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIKZBIVOAVHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=NC(=N2)Br)N1CC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=NC(=N2)Br)N1CC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.